Cas no 94-39-3 (1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one)

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one structure
94-39-3 structure
Product Name:1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
CAS No:94-39-3
MF:C13H17NO
MW:203.280183553696
CID:803207
PubChem ID:70034
Update Time:2025-11-02

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
    • 1-phenyl-3-pyrrolidin-1-ylpropan-1-one
    • 1-Propanone, 1-phenyl-3-(1- pyrrolidinyl)-
    • 1-Phenyl-1-oxo-3-pyrrolidino-propan
    • 1-phenyl-3-(pyrrolidin-1-yl)propan-1-on
    • 1-Phenyl-3-pyrrolidino-propan-1-on
    • Phenyl-<2-pyrrolidino-aethyl>-keton
    • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone
    • SCHEMBL10507206
    • CS-0001982
    • A26896
    • 3-(1-pyrrolidinyl)propiophenone
    • AKOS011905112
    • NS00008131
    • FT-0646745
    • AS-0294
    • 1-Propanone,1-phenyl-3-(1-pyrrolidinyl)-
    • 94-39-3
    • DTXSID00275711
    • Inchi: 1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2
    • InChI Key: WRSWNYCNECGVNL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCN1CCCC1

Computed Properties

  • Exact Mass: 203.13100
  • Monoisotopic Mass: 203.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.051
  • Boiling Point: 329 ºC
  • Flash Point: 122 ºC
  • PSA: 20.31000
  • LogP: 2.29310

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109005254-1g
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95%
1g
$360.50 2023-08-31
Chemenu
CM199023-1g
1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95%
1g
$405 2021-08-05
Chemenu
CM199023-1g
1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95%
1g
$828 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1072042-1g
1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95+%
1g
¥9184.00 2024-04-24
Ambeed
A228880-1g
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95+%
1g
$846.0 2025-04-15
Crysdot LLC
CD11007232-1g
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
94-39-3 95+%
1g
$429 2024-07-19

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-39-3)1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
Order Number:A26896
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):761.0
Email:sales@amadischem.com

Additional information on 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Recent Advances in the Study of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (CAS 94-39-3): A Comprehensive Research Brief

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (CAS 94-39-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique pyrrolidine-substituted propanone structure, has been the subject of numerous studies aimed at elucidating its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief provides an up-to-date synthesis of the latest findings related to this compound, offering insights into its current and future applications.

Recent studies have focused on the synthesis and optimization of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for the synthesis of this compound, achieving a 92% yield under mild reaction conditions. The study highlighted the role of palladium-based catalysts in facilitating the key coupling reaction, which could pave the way for scalable production. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), have been instrumental in obtaining high-purity samples for pharmacological testing.

Pharmacological investigations of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one have revealed its potential as a modulator of central nervous system (CNS) receptors. Preliminary in vitro studies indicate that the compound exhibits affinity for dopamine and serotonin receptors, suggesting possible applications in the treatment of neurological disorders such as depression and Parkinson's disease. A 2022 study in Neuropharmacology reported that the compound demonstrated dose-dependent effects in rodent models, with promising results in behavioral assays. However, further in vivo studies are required to fully understand its pharmacokinetics and safety profile.

In the context of drug development, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one has been explored as a precursor for the synthesis of more complex molecules. Researchers have successfully derivatized the compound to create a library of analogs with enhanced bioactivity and selectivity. For instance, a 2023 patent application disclosed a series of derivatives designed to target specific subtypes of G-protein-coupled receptors (GPCRs), which could lead to the development of novel therapeutics for pain management and addiction. The structural flexibility of the parent compound makes it an attractive scaffold for medicinal chemistry applications.

Despite these promising developments, challenges remain in the clinical translation of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through rigorous preclinical testing. Recent efforts have focused on computational modeling and structure-activity relationship (SAR) studies to optimize the compound's properties. For example, a 2023 study utilized molecular docking simulations to predict binding affinities and identify key structural modifications that could improve therapeutic efficacy.

In conclusion, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (CAS 94-39-3) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Recent advancements in its synthesis, pharmacological evaluation, and derivatization have expanded our understanding of its potential applications. However, continued research is essential to overcome existing challenges and unlock its full therapeutic potential. This research brief underscores the importance of interdisciplinary collaboration in advancing the study of this compound and its derivatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-39-3)1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
A26896
Purity:99%
Quantity:1g
Price ($):761.0
Email